Ethyl 4-(aminocarbonyl)phenylcarbamate
Description
Properties
IUPAC Name |
ethyl N-(4-carbamoylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)12-8-5-3-7(4-6-8)9(11)13/h3-6H,2H2,1H3,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLZXPFZFRWKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The primary amine group of 4-aminobenzamide undergoes nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroformate, forming a carbamate linkage. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) under an inert atmosphere to prevent hydrolysis of the chloroformate. A representative procedure is as follows:
-
Reagent Preparation : 4-Aminobenzamide (5.0 mmol) is dissolved in dry THF (20 mL) under argon.
-
Chloroformate Addition : Ethyl chloroformate (5.5 mmol) is added dropwise at 0°C to mitigate exothermic side reactions.
-
Stirring and Monitoring : The mixture is stirred at room temperature until complete consumption of the starting amine, as confirmed by thin-layer chromatography (TLC).
-
Workup : The reaction is quenched with 1 N NaOH, extracted with dichloromethane, and dried over MgSO₄.
-
Purification : Flash column chromatography (cyclohexane/ethyl acetate gradient) yields the pure carbamate.
Key Optimization Parameters :
Challenges and Side Reactions
Competing acylation of the amide group is a critical concern. However, the primary aromatic amine exhibits higher reactivity under mild conditions, enabling selective carbamate formation. In cases where the amide reacts, prolonged reaction times or elevated temperatures lead to bis-carbamate byproducts, necessitating careful TLC monitoring.
Alternative Synthesis via Carbamoylimidazolium Salts
A patent-pending methodology (US7884121B2) avoids traditional chloroformates by employing carbamoylimidazolium salts, offering improved safety and scalability.
Comparative Analysis of Synthetic Routes
The imidazolium salt method excels in yield and safety but requires specialized reagents. Conversely, chloroformate-mediated synthesis remains accessible for small-scale laboratories.
Characterization and Analytical Data
This compound is characterized by:
-
FTIR : Peaks at 1699 cm⁻¹ (C=O stretch, carbamate) and 1543 cm⁻¹ (N–H bend, amide).
-
¹H NMR (CDCl₃): δ 7.38–7.15 (m, aromatic H), 4.41 (q, J=5.8 Hz, OCH₂CH₃), 1.33 (t, J=7.1 Hz, CH₃).
-
HRMS : [M + Na]⁺ calculated for C₁₀H₁₂N₂O₃: 231.0743; observed: 231.0750.
Challenges and Practical Considerations
-
Moisture Sensitivity : Ethyl chloroformate is hydrolytically unstable; reactions require rigorous anhydrous conditions.
-
Purification Complexity : Silica gel chromatography is essential to separate unreacted 4-aminobenzamide.
-
Cost of Alternatives : Carbamoylimidazolium salts are cost-prohibitive for academic labs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(aminocarbonyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Ethyl 4-(aminocarbonyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of ethyl 4-(aminocarbonyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of carbamates are highly dependent on substituents. Key analogs include:
Key Observations :
- Alkyl Chain Length : Propyl and butyl derivatives exhibit stronger beta-antiadrenergic activity than methyl/ethyl analogs, suggesting longer chains enhance receptor interaction .
- Electron-Withdrawing Groups : Iodine (in ) or fluorophenyl groups (in ) improve stability and enable applications in imaging or synthesis.
- Bulkier Substituents: The 3-oxomorpholino group in Rivaroxaban intermediates enhances binding to coagulation targets .
Physicochemical Properties
Lipophilicity and solubility are critical for bioavailability:
Note: Ethyl 4-(aminocarbonyl)phenylcarbamate’s aminocarbonyl group may reduce membrane permeability compared to alkyl-substituted analogs but improve water solubility.
Stability and Metabolic Considerations
- Hydrolysis Sensitivity: Carbamates are prone to enzymatic hydrolysis. Bulkier substituents (e.g., 3-oxomorpholino in ) may slow degradation compared to simpler alkyl chains.
- Metabolite Profiles: Ethyl groups (as in ) likely produce ethanol and phenylurea metabolites, while aminocarbonyl groups might yield aniline derivatives.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-(aminocarbonyl)phenylcarbamate, and how do reaction conditions influence yield?
Answer: this compound can be synthesized via carbamate coupling reactions. A typical approach involves:
Boc Protection : Protecting the amine group using di-tert-butyl dicarbonate under basic conditions (e.g., sodium carbonate) to prevent side reactions .
Electrophilic Substitution : Introducing functional groups (e.g., nitro or halogen) via bromination or nitration. For example, bromination with Br₂ in THF catalyzed by AlCl₃ achieves regioselectivity .
Carbamate Formation : Reacting the intermediate with ethyl chloroformate in anhydrous solvents (e.g., dichloromethane) at 0–5°C to minimize hydrolysis .
Q. Critical Factors :
- Temperature : Elevated temperatures (>40°C) during coupling may degrade the carbamate group.
- Solvent Choice : Anhydrous conditions are essential to avoid competing hydrolysis reactions .
Q. Table 1: Comparison of Synthetic Routes
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Na₂CO₃, THF, 25°C | 85–90 | |
| Bromination | Br₂, AlCl₃, THF, 0°C | 70–75 | |
| Carbamate Coupling | Ethyl chloroformate, DCM, 0°C | 60–65 |
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbamate linkage (e.g., carbonyl signal at ~155 ppm in ¹³C NMR) and aromatic substitution patterns .
- HRMS : Validates molecular weight with <2 ppm error (e.g., [M+H]⁺ ion) .
- X-ray Crystallography : Resolves stereochemical ambiguities; hydrogen-bonding networks between the carbamate and aminocarbonyl groups are often observed .
Methodological Tip : Use deuterated DMSO for NMR to enhance solubility of polar intermediates .
Advanced Research Questions
Q. How can conflicting data on carbamate stability under acidic/basic conditions be resolved?
Answer: Contradictory stability reports often arise from differences in:
- pH Range : Hydrolysis rates increase sharply at pH <3 or >10 due to protonation/deprotonation of the carbamate group.
- Temperature : Accelerated degradation occurs above 50°C, as shown in kinetic studies .
Q. Resolution Strategy :
Controlled Kinetic Studies : Conduct hydrolysis experiments at fixed pH (e.g., pH 2, 7, 12) and temperatures (25–60°C).
HPLC Monitoring : Quantify degradation products (e.g., ethanol and phenylurea derivatives) to calculate rate constants .
Q. Table 2: Hydrolysis Half-Lives at 25°C
| pH | Half-Life (h) | Degradation Product |
|---|---|---|
| 2 | 12 | 4-(aminocarbonyl)aniline |
| 7 | 480 | N/A (stable) |
| 12 | 8 | Ethyl phenylurea |
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbon) .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways with nucleophiles like amines .
Case Study : DFT studies on analogous carbamates show that electron-withdrawing groups (e.g., nitro) increase electrophilicity at the carbamate carbonyl by 15–20% .
Q. How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce enantioselectivity during carbamate formation .
- Crystallography-Guided Design : Analyze crystal packing (e.g., hydrogen-bonding motifs) to predict stable conformers. For example, the antiperiplanar arrangement of the carbamate and aminocarbonyl groups minimizes steric strain .
Q. Table 3: Stereochemical Control Strategies
| Method | Enantiomeric Excess (% ee) | Reference |
|---|---|---|
| Chiral BINOL ligand | 85–90 | |
| Enzyme Catalysis | 75–80 |
Q. What strategies address low yields in multi-step syntheses of this compound derivatives?
Answer:
- Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) after each step to remove byproducts .
- Microwave-Assisted Synthesis : Reduce reaction times for slow steps (e.g., Boc deprotection) from 12 hours to 30 minutes, improving overall yield by 20% .
Example : Microwave irradiation at 100°C for the Boc deprotection step increased yield from 65% to 85% .
Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound?
Answer:
- Fluorination : Introducing fluorine at the phenyl ring (e.g., 4-fluoro substitution) enhances metabolic stability and bioavailability. In vitro assays show a 2-fold increase in half-life compared to non-fluorinated analogs .
- Aminocarbonyl Group : Replacing it with a sulfonamide reduces antibacterial activity by 50%, highlighting its role in target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
